molecular formula C24H24N4OS B1139336 gamma-Secretase modulator 1 CAS No. 1172637-87-4

gamma-Secretase modulator 1

Cat. No. B1139336
M. Wt: 416.54
InChI Key:
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Description

Gamma-Secretase modulator 1 is a modulator of γ-secretase and can be used in studies about the treatment of Alzheimer’s disease . It is critical for the generation of Amyloid-beta (Aβ) peptides, which are integral to the “amyloid hypothesis” . This hypothesis states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease .


Synthesis Analysis

The synthesis of gamma-Secretase modulator 1 involves complex biological processes. γ-Secretase is an intramembrane aspartyl protease composed of four essential subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer-2 (Pen-2) . The synthesis of gamma-Secretase modulator 1 has been a challenging task due to its complex structure and function .


Molecular Structure Analysis

The molecular structure of gamma-Secretase modulator 1 is intricate. It is composed of four obligatory subunits: Nicastrin (NCT), Presenilin (PS), Presenilin Enhancer-2 (Pen-2), and Anterior pharynx-defective-1 (Aph-1) . The recent crystal structures of γ-secretase have provided valuable perspectives on substrate recognition and molecular mechanisms of small molecules .


Chemical Reactions Analysis

The chemical reactions involving gamma-Secretase modulator 1 are complex. γ-Secretase cleaves numerous type 1 transmembrane substrates, with no apparent homology, and plays major roles in broad biological pathways such as development, neurogenesis, and cancer . The regulation of γ-secretase is intricate and involves the function of multiple cellular entities .

Scientific Research Applications

  • Potential Disease-Modifying Therapy for Alzheimer's Disease : Gamma-secretase modulators like GSM1 are being explored for their ability to manipulate the cleavage specificity of the gamma-secretase enzyme. This is crucial because it could lower the levels of amyloid-beta(1-42) peptide, implicated in Alzheimer's disease, without the side effects associated with full inhibition of this enzyme (Peretto & La Porta, 2008).

  • Development of Non-NSAID Derived Gamma Secretase Modulators : Research has expanded beyond NSAID (non-steroidal anti-inflammatory drugs) derived gamma secretase modulators to include a limited number of non-NSAID derived gamma secretase modulators. This suggests a restricted number of pharmacophores involved in gamma-secretase modulation (Rotella, 2013).

  • Exploration of Chemical Space and Structural Diversity : Recent developments in GSMs include structurally different, non-acidic GSMs. This exploration is crucial for understanding the pharmacological profile of GSMs and their mechanism of action in Alzheimer's disease (Zettl, Weggen, Schneider, & Schneider, 2010).

  • Potential Roles Beyond Alzheimer's Disease : GSM1 has been shown to have potential roles beyond AD treatment. Gamma-secretase modulators could be pivotal in addressing synaptic morphology and function, providing new avenues for therapeutic interventions (Carroll & Li, 2016).

  • Novel Drug Discovery : Discovery of novel chemical classes like triazolo-azepines as potent and selective gamma-secretase modulators highlights the ongoing efforts to develop effective treatments for Alzheimer's disease. These compounds have shown promising results in preclinical models (Ratni et al., 2020).

  • Understanding Molecular Interactions : Studies on the interaction of different GSIs and GSMs with gamma-secretase and other related enzymes have enhanced our understanding of their structural and functional dynamics, which is crucial for the development of effective Alzheimer's disease therapies (Gertsik, Chau, & Li, 2015).

Future Directions

The future directions for gamma-Secretase modulator 1 are promising. It has been thoroughly explored in preclinical settings but has yet to be fully tested in clinical trials . Recent scientific progress suggests that gamma-Secretase modulators exhibit specific pharmacological features that hold great promise for the prevention and treatment of Alzheimer’s disease . There is a need to continue progressing in this class of compounds .

properties

IUPAC Name

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSGAZRYSCNFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655321
Record name N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Secretase modulator 1

CAS RN

1172637-87-4
Record name N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of [3-methoxy-4-(4-methyl-imidazol-1-yl)-phenyl]-thiourea (131.2 mg, 0.5 mmol) and of 2-bromo-6-phenyl-cyclohexanone (139.2 mg, 0.55 mmol) in ethanol (5 mL) was stirred at room temperature over the weekend. A clear yellow solution was obtained which was heated over night to reflux under an atmosphere of nitrogen. After cooling to room temperature the solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel using dichloromethane/methanol (19:1 v/v) as eluent to yield the title compound (110 mg, 53%) as a white solid. MS ISP (m/e): 417.5 (100) [(M+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=10.19 (s, 1H), 7.66 (s, 1H), 7.57 (s, 1H), 7.27 (t, 2H), 7.11-7.18 (m, 4H), 6.95 (s, 1H), 6.71 (d, 1H), 3.98 (m, 1H), 3.34 (s, 3H), 2.73 (m, 2.14 (m, 1H), 2.10 (s, 3H), 1.70-1.91 (m, 3H).
Quantity
131.2 mg
Type
reactant
Reaction Step One
Quantity
139.2 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
53%

Citations

For This Compound
1
Citations
R Shen, NO Fuller, JL Hubbs, WF Austin… - … : From Discovery to …, 2016 - ACS Publications
This chapter describes the scale-up synthesis of the natural product derivative SPI-1865, employing a semi-synthetic approach. The challenge of securing a good quantity of starting …
Number of citations: 0 pubs.acs.org

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